3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

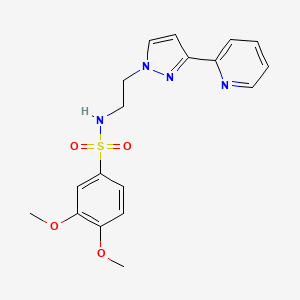

3,4-Dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a pyridin-2-yl group and a benzenesulfonamide moiety bearing 3,4-dimethoxy substituents. The compound’s structure integrates multiple pharmacophoric elements:

- Pyrazole ring: A heterocyclic scaffold known for its role in modulating kinase inhibition and anti-inflammatory activity .

- Pyridin-2-yl group: Enhances bioavailability and binding affinity via π-π stacking interactions in biological targets .

- 3,4-Dimethoxybenzenesulfonamide: The sulfonamide group is associated with enzyme inhibition (e.g., cyclooxygenase), while methoxy substituents improve solubility and metabolic stability .

Synthetic routes for analogous compounds involve nucleophilic aromatic substitution (SNAr) reactions, as seen in , where pyrazole and pyridine moieties are coupled via ethyl linkers. While direct synthesis data for this compound is absent in the evidence, its structural analogs (e.g., RO 61-8048 in ) suggest similar synthetic strategies using boronic acid cross-coupling or sulfonamide formation .

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-17-7-6-14(13-18(17)26-2)27(23,24)20-10-12-22-11-8-16(21-22)15-5-3-4-9-19-15/h3-9,11,13,20H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWOBHHBUUGWEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antileishmanial properties, anticancer effects, and other relevant biological interactions.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Methoxy groups at positions 3 and 4 on the benzene ring.

- A benzenesulfonamide moiety which is known for its biological activity.

- A pyridinyl-pyrazole unit that contributes to its pharmacological properties.

Antileishmanial Activity

Research has shown that derivatives of benzenesulfonamides with pyrazole structures exhibit promising antileishmanial activity. A study evaluated several 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives against Leishmania infantum and Leishmania amazonensis. The results indicated that compounds similar to this compound demonstrated effective inhibition with IC50 values comparable to the standard drug pentamidine. Notably, two specific derivatives showed IC50 values of 0.059 mM and 0.065 mM against L. infantum, highlighting their potential as therapeutic agents for leishmaniasis treatment .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Recent studies involving pyrazole derivatives have demonstrated significant antiproliferative effects on various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. These compounds have been shown to inhibit cell growth effectively, indicating that modifications in the pyrazole scaffold can enhance anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes involved in parasitic and cancer cell metabolism.

- Interaction with specific receptors , leading to altered signaling pathways that promote apoptosis in cancer cells or inhibit parasite proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the sulfonamide group or the introduction of additional functional groups could enhance its efficacy and selectivity. For instance:

- Substituent variations on the pyrazole ring can significantly alter biological outcomes.

- The presence of methoxy groups may influence lipophilicity and receptor binding affinity .

Data Table: Biological Activity Overview

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives where structural modifications were systematically studied to determine their effects on biological activity against leishmaniasis and various cancers. The results indicated that certain modifications could lead to enhanced activity while reducing cytotoxicity towards mammalian cells, making these compounds viable candidates for further development .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Methoxy groups (target compound) vs. trifluoromethyl (1g in ) or hydroxy groups (3a in ) influence lipophilicity (logP) and metabolic stability. Hydroxyphenyl derivatives (3a) exhibit higher aqueous solubility but lower membrane permeability .

- Biological Activity: Sulfonamide analogs with electron-withdrawing groups (e.g., trifluoromethyl in 1g) show stronger anti-inflammatory effects (IC50 < 1 μM for NO inhibition) compared to methoxy-substituted derivatives (IC50 ~5–10 μM) .

Physicochemical Properties

| Property | Target Compound | RO 61-8048 | Compound 1f |

|---|---|---|---|

| Molecular Weight | ~421.5* | 451.5 | ~550 |

| Melting Point (°C) | Not reported | Not reported | 118–180 |

| Calculated logP | ~2.5† | ~3.1 | ~3.8 |

| Hydrogen Bond Acceptors | 8 | 9 | 10 |

*Estimated based on (C18H19N3O3S2).

†Predicted using methoxy and pyridine contributions.

Research Implications

- Drug Discovery : The target compound’s balanced logP (~2.5) and hydrogen-bonding capacity position it as a candidate for central nervous system (CNS) targets, unlike highly polar analogs (e.g., 3a) .

- SAR Insights : Methoxy groups may reduce cytotoxicity compared to fluoro or nitro substituents, as seen in ’s cytotoxicity assays (CC50 > 50 μM for methoxy vs. CC50 ~10 μM for nitro derivatives).

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3,4-dimethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Core Heterocycle Formation

Synthesize the pyrazole-pyridine moiety via cyclocondensation of pyridin-2-yl hydrazine with β-diketones or alkynones under reflux in ethanol . - Step 2: Sulfonamide Coupling

React 3,4-dimethoxybenzenesulfonyl chloride with the amine-functionalized pyrazole-pyridine intermediate. Use a Schlenk line under inert gas (N₂/Ar) to minimize side reactions. Triethylamine (TEA) is recommended as a base in anhydrous dichloromethane (DCM) at 0–5°C . - Optimization Tips:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- For higher yields (>75%), employ microwave-assisted synthesis at 80°C for 30 minutes .

Characterization and Analytical Validation

Q. Q2. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR:

Key peaks include: - High-Resolution Mass Spectrometry (HRMS):

Expected [M+H]+: m/z 457.1524 (C21H23N4O4S+). Use ESI+ mode with a TOF analyzer . - HPLC Purity:

Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (gradient: 40%→90% ACN over 20 min). Retention time: ~12.5 min .

Advanced Crystallography and Solid-State Analysis

Q. Q3. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

Methodological Answer:

- Crystallization:

Grow crystals via slow evaporation of a saturated DMSO/water (1:1) solution. Crystals typically form in the triclinic system (P1 space group) with unit cell parameters:- a = 9.2575 Å, b = 12.1707 Å, c = 12.1991 Å, α = 112.786° .

- Key Findings:

Biological Activity Profiling

Q. Q4. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase Inhibition Assays:

Use recombinant CDK5/p25 (10 nM) in a ADP-Glo™ kinase assay. Pre-incubate the compound (0.1–10 µM) with ATP (10 µM) for 30 min. IC50 values <1 µM suggest competitive inhibition . - Cellular Uptake:

Perform fluorescence tagging (e.g., nitrobenzoxadiazole, NBD) to track intracellular localization in HepG2 cells. Confocal microscopy reveals cytoplasmic accumulation .

Coordination Chemistry Applications

Q. Q5. How does this compound behave as a ligand in transition-metal complexes?

Methodological Answer:

- Metal Binding Sites:

The sulfonamide O and pyridyl N atoms coordinate with Cd(II) or Zn(II), forming octahedral complexes. For example, [Cd2(ppb)4(H2O)2]·8H2O exhibits luminescence at 450 nm (λex = 350 nm) due to ligand-to-metal charge transfer . - Stability Studies:

Thermogravimetric analysis (TGA) shows dehydration at 120°C and decomposition above 300°C. Use IR to confirm metal-ligand vibrations (νC=N at 1600 cm⁻¹; νS=O at 1150 cm⁻¹) .

Handling and Safety Considerations

Q. Q6. What precautions are necessary for safe laboratory handling?

Methodological Answer:

- PPE Requirements:

Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis . - First Aid:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored.

- Skin Contact: Wash with soap and water for 15 min; monitor for irritation .

Data Contradiction Analysis

Q. Q7. How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Variable Control:

- Statistical Validation:

Use ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.